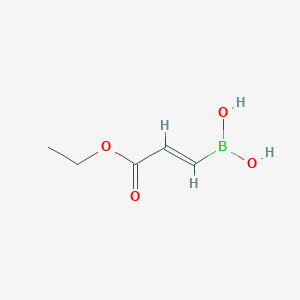

(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid

Description

Properties

IUPAC Name |

[(E)-3-ethoxy-3-oxoprop-1-enyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BO4/c1-2-10-5(7)3-4-6(8)9/h3-4,8-9H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFYTFQUBRZHRZ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC(=O)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C(=O)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of E 3 Ethoxy 3 Oxoprop 1 En 1 Yl Boronic Acid

Fundamental Reactivity Modes of Vinyl Boronic Acids

The reactivity of vinyl boronic acids, including (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid, is characterized by the unique electronic nature of the boron atom and its ability to engage in dynamic covalent bonding.

Electrophilic and Nucleophilic Characteristics of Boron Centers

The boron center in organoboron compounds exhibits a dualistic nature, capable of acting as both an electrophile and a nucleophile. researchgate.netresearchgate.netchemistryworld.com Tricoordinate boron compounds are generally electron-deficient and behave as Lewis acids, making them electrophilic. researchgate.net In the case of vinyl boronic acids, the boron atom possesses an empty p-orbital, rendering it susceptible to attack by nucleophiles.

Conversely, upon interaction with a Lewis base or nucleophile, the boron center can become tetracoordinate, forming a boronate complex. rsc.org This transformation increases the electron density at the boron and imparts nucleophilic character to the organic moiety attached to it. rsc.orgacs.org The reactivity of boronate complexes derived from vinyl boronic esters has been explored, where the addition of a nucleophile activates the molecule for subsequent reactions. rsc.org This switch between electrophilic and nucleophilic behavior is fundamental to the broad utility of boronic acids in synthesis. chemistryworld.com

Reversible Covalent Interactions

A defining characteristic of boronic acids is their capacity to form reversible covalent bonds with diols (compounds containing two hydroxyl groups). acs.orgnih.govbath.ac.uk This interaction leads to the formation of cyclic boronate esters, which are significantly more stable than the open-chain forms. acs.orgnih.gov The formation of these bonds is rapid and reversible, with the equilibrium position influenced by factors such as pH. bath.ac.ukresearchgate.net

This property is not only crucial for purification and handling of boronic acids but also forms the basis for their use in chemical sensing, molecular recognition, and dynamic combinatorial chemistry. nih.govbath.ac.uknih.gov For instance, the binding of boronic acids to saccharides (which are rich in diol functionalities) is a well-established application of this reversible covalent interaction. acs.orgresearchgate.net

Lewis Acidity of Organoboron Compounds

As electron-deficient species, organoboron compounds, including this compound, are archetypal Lewis acids. nih.govru.nl A Lewis acid is defined as a chemical species that can accept a pair of electrons. The empty p-orbital on the trigonal planar boron atom readily accepts lone pair electrons from Lewis bases. researchgate.net In aqueous solution, boronic acids exist in equilibrium with their corresponding anionic boronate forms. nih.govru.nl

The Lewis acidity of the boron center is a critical factor in many of its reactions. For example, it influences the regioselectivity of copper-catalyzed borylcupration of terminal alkynes, a reaction that forms vinylboron derivatives. acs.org The acidity of boronic acids can be modulated by the electronic nature of the substituents attached to the boron atom. nih.gov

Mechanistic Elucidation of Cross-Coupling Reactions

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. evitachem.com

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Mechanism

The Suzuki-Miyaura reaction is a powerful synthetic method for creating C-C bonds by coupling an organoboron compound with an organic halide or triflate. musechem.comnih.govlibretexts.org The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst. libretexts.orgfiveable.mersc.orgyonedalabs.com

The catalytic cycle comprises three main steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. libretexts.orgfiveable.me

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. chembites.orgrsc.org This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. chembites.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (R-R') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. musechem.comfiveable.me

This reaction is highly valued for its versatility, functional group tolerance, and the low toxicity of the boron-containing byproducts. nih.govillinois.edu

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the organic halide (R-X) bond. | 0 to +2 |

| Transmetalation | The organic group from the boronic acid is transferred to the Pd(II) center. | No Change |

| Reductive Elimination | The coupled organic groups are expelled, forming the new C-C bond and regenerating the catalyst. | +2 to 0 |

Oxidative addition is the initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions. fiveable.mersc.org In this fundamental organometallic process, a low-valent metal complex, typically Pd(0), reacts with a substrate like a vinyl or aryl halide. csbsju.edursc.org The reaction involves the cleavage of a bond in the substrate (e.g., the C-X bond) and the formation of two new bonds to the metal center (Pd-C and Pd-X). fiveable.me

This process results in an increase in both the oxidation state and the coordination number of the metal. For the Suzuki-Miyaura reaction, the Pd(0) catalyst is oxidized to a Pd(II) species. yonedalabs.comcsbsju.edu The reactivity of the organic halide in this step generally follows the trend I > Br > Cl, which is related to the bond strength of the carbon-halogen bond. fiveable.me Electron-withdrawing groups on the substrate can accelerate the rate of oxidative addition. fiveable.me Understanding the factors that influence this step is crucial for optimizing cross-coupling reaction conditions and predicting outcomes. rsc.org

| Halide (X) | Reactivity in Oxidative Addition | Reason |

|---|---|---|

| Iodide (I) | Highest | Weakest C-X bond |

| Bromide (Br) | Intermediate | Intermediate C-X bond strength |

| Chloride (Cl) | Lowest | Strongest C-X bond |

Transmetalation Pathways and the Role of Hydroxide (B78521)

Transmetalation is a critical step in many cross-coupling reactions, involving the transfer of the organic group from boron to a transition metal catalyst, such as palladium. For vinylboronic acids like this compound, the mechanism of this step has been a subject of considerable investigation, with the role of hydroxide being particularly significant. rsc.orgnih.gov

Two primary pathways are generally considered for the transmetalation step in Suzuki-Miyaura reactions, both of which are influenced by the presence of a base like hydroxide (OH⁻). nih.gov

The Boronate Pathway (Path A): In this mechanism, the boronic acid first reacts with a hydroxide ion to form a more nucleophilic tetracoordinate boronate species, [(E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boron-ate(OH)₃]⁻. This activated boronate then attacks the palladium(II) halide complex (LₙPd(Ar)X), displacing the halide and transferring the vinyl group to the palladium center. nih.gov The equilibrium between the neutral boronic acid and the boronate is pH-dependent, with the formation of the boronate being favored under basic conditions. nih.gov

The Palladium-Hydroxo Pathway (Path B): Alternatively, the palladium(II) halide complex can react with a hydroxide ion to form a palladium-hydroxo complex (LₙPd(Ar)OH). This complex is more nucleophilic than its halide counterpart and can react directly with the neutral this compound. This interaction facilitates the transfer of the vinyl group to palladium. nih.gov

Reductive Elimination Steps

Following oxidative addition and transmetalation in a palladium-catalyzed cross-coupling cycle, the final key step is reductive elimination. This step involves the formation of the new carbon-carbon bond and the regeneration of the active Pd(0) catalyst. In the context of reactions involving this compound, the intermediate formed after transmetalation is typically a diorganopalladium(II) species, for instance, LₙPd(vinyl)(aryl).

The reductive elimination from this intermediate proceeds to form the coupled product, (E)-ethyl 3-arylacrylate, and the Pd(0) catalyst. The coordination of ligands (L) to the palladium center influences the rate and efficiency of this step. The process is generally understood to be an intramolecular reaction where the two organic groups coupled together are eliminated from the metal center, which is reduced from Pd(II) to Pd(0). nih.gov This step is typically irreversible and is often the final product-forming step of the catalytic cycle. nih.gov

Mechanistic Aspects of Rhodium-Catalyzed Conjugate Additions

This compound is a competent nucleophile in rhodium-catalyzed conjugate addition reactions to α,β-unsaturated compounds. The catalytic cycle for this transformation has been well-established and generally involves three key intermediates: an aryl- or vinylrhodium complex, an oxa-π-allylrhodium (rhodium enolate) intermediate, and a hydroxorhodium species. nih.govwiley-vch.de

The widely accepted mechanism proceeds as follows: wiley-vch.de

Transmetalation: The cycle begins with the reaction between the active rhodium catalyst, often a hydroxorhodium(I) complex ([Rh(L)₂OH]), and this compound. This transmetalation step transfers the vinyl group from boron to rhodium, generating a vinylrhodium(I) species ([Rh(L)₂(vinyl)]) and boric acid. rsc.orgwiley-vch.de

Carbometalation (Insertion): The vinylrhodium(I) complex then undergoes a 1,4-addition to the α,β-unsaturated substrate (e.g., an enone). This insertion step is typically irreversible and forms a rhodium enolate intermediate, also described as an oxa-π-allylrhodium complex. nih.govwiley-vch.de

Protonolysis/Hydrolysis: The rhodium enolate intermediate is then protonated, often by a molecule of water, to release the conjugate addition product. This step regenerates the hydroxorhodium(I) catalyst, allowing it to re-enter the catalytic cycle. nih.gov The presence of water is often crucial for the efficiency of the catalytic turnover. nih.gov

This catalytic cycle highlights the functional group tolerance and reliability of rhodium-catalyzed conjugate additions. wiley-vch.decore.ac.uk

Investigations of Other Key Transformations

Beyond standard cross-coupling and conjugate addition reactions, this compound and its derivatives are involved in several other mechanistically intriguing transformations.

Annulative Coupling Reactions and 1,2-Metallate Rearrangements

Esters of this compound can participate in stereoselective annulative coupling reactions, particularly with strained intermediates like arynes. nih.govrsc.org This transformation is powerful for constructing highly substituted cyclic borinic esters through a cascade process involving a key 1,2-metallate rearrangement. nih.govresearchgate.net

The proposed mechanism involves the following sequence: nih.gov

Formation of a vinylboronic ester ate-complex by reacting the vinylboronic ester with an organolithium reagent.

Nucleophilic addition of the π-bond of the vinylboronic ester to the aryne.

A 1,2-metallate rearrangement, where a substituent from the boron ate-complex migrates to the adjacent carbocation formed in the previous step.

Cyclization of the resulting aryl anion onto the boron atom, completing the annulation and forming a cyclic borinic ester ate-complex.

This annulation cascade results in the formation of two new C-C bonds and one C-B bond in a single operation. nih.gov The resulting cyclic borinic esters can be further functionalized, making this a versatile synthetic method. nih.govrsc.org

Direct Amidation Reactions and Boron-Nitrogen Interactions

Boronic acids, including vinylboronic acids, are known to catalyze the direct amidation of carboxylic acids and amines. Mechanistic studies suggest that the process is more complex than a simple activation of the carboxylic acid. rsc.org Boron-nitrogen interactions play a crucial role. rsc.orgresearchgate.net

Upon mixing a boronic acid with an amine, a rapid reaction is often observed, indicating the formation of boron-nitrogen adducts. rsc.org While the previously accepted mechanism involved the nucleophilic attack of an amine on a monomeric acyloxyboron intermediate, recent studies propose alternative pathways. rsc.orgresearchgate.net These newer models suggest that dimeric B-X-B (where X = O or NR) motifs may be the key catalytic species. Such dimers could activate the carboxylic acid while simultaneously coordinating the amine nucleophile, facilitating the C-N bond formation. rsc.org For the direct amidation to be effective, at least three free coordination sites on the boron atom appear to be necessary. rsc.org

Protodeboronation Mechanisms and Kinetic Profiles

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. wikipedia.org It is a common side reaction in processes utilizing boronic acids, and its rate is highly dependent on factors like pH and the structure of the boronic acid. wikipedia.orged.ac.uk

Kinetic studies on a wide range of boronic acids have revealed multiple mechanistic pathways for protodeboronation in aqueous media: ed.ac.uknih.gov

Acid-Catalyzed Pathway: At low pH, the reaction can be catalyzed by acid, involving protonolysis of the C-B bond. wikipedia.org

Base-Catalyzed Pathway: At high pH, the reaction often proceeds via the formation of the more reactive boronate anion, which then reacts with a proton source like water. wikipedia.orged.ac.uk

pH-Independent Pathway: In some cases, a pathway involving the direct reaction of the neutral boronic acid with water can be observed. core.ac.uk

Self/Auto-Catalysis: Near the pKa of the boronic acid, where both the neutral acid and the boronate are present in significant concentrations, a self-catalyzed pathway can occur. In this mechanism, the neutral boronic acid acts as a catalyst for the protodeboronation of the boronate anion. nih.gov

The stability of a given boronic acid can be mapped across a range of pH values by analyzing its pH-rate profile. This allows for the identification of pH "stability zones" where the rate of protodeboronation is minimized, providing crucial information for optimizing reaction conditions. ed.ac.uk

Interactive Data Table: General Protodeboronation Pathways

The table below summarizes the common mechanistic pathways for the protodeboronation of boronic acids (ArB(OH)₂), which are generally applicable to vinylboronic acids.

| Pathway Description | Reacting Boron Species | Key Reactant/Catalyst | Typical pH Range |

| Acid-Catalyzed | ArB(OH)₂ | H₃O⁺ | Acidic (e.g., pH 1-3) |

| Base-Catalyzed | [ArB(OH)₃]⁻ | H₂O | Basic (e.g., pH 11-13) |

| Uncatalyzed | ArB(OH)₂ | H₂O | Neutral |

| Self/Auto-Catalyzed | [ArB(OH)₃]⁻ | ArB(OH)₂ and/or B(OH)₃ | Near pKa of ArB(OH)₂ |

Friedel-Crafts Alkylation via Boronic Acid Catalysis

Boronic acids, particularly electron-deficient arylboronic acids, have emerged as effective organocatalysts for the Friedel-Crafts alkylation of arenes with activated alcohols, such as benzylic and allylic alcohols. rsc.orgresearchgate.net This methodology offers a metal-free alternative to traditional Lewis acid catalysis. The catalytic cycle is generally understood to proceed through a dehydrative mechanism.

The reaction is initiated by the condensation of the boronic acid catalyst with the alcohol substrate to form a boronate ester intermediate. This step activates the hydroxyl group, transforming it into a better leaving group. In the presence of a Brønsted acid, which can be the boronic acid itself or generated in situ, the C–O bond is cleaved, leading to the formation of a carbocationic species. researchgate.net This electrophilic intermediate is then attacked by the electron-rich aromatic ring of the arene nucleophile in the classic electrophilic aromatic substitution step. Subsequent deprotonation of the resulting arenium ion regenerates the aromaticity of the ring and releases the alkylated product, regenerating the boronic acid catalyst to complete the cycle.

While specific studies detailing the use of this compound as a catalyst for Friedel-Crafts alkylation are not extensively documented, its structural features suggest potential catalytic activity. The presence of the electron-withdrawing ethoxycarbonyl group conjugated with the vinyl boronic acid moiety would increase the Lewis acidity of the boron center. This enhanced acidity could facilitate the initial activation of the alcohol substrate, a key step in the catalytic cycle. However, the vinyl group's reactivity and potential for polymerization or other side reactions under the typically acidic conditions of Friedel-Crafts reactions would need to be carefully considered.

Petasis Reaction Pathways

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a powerful multi-component reaction that forms substituted amines from the condensation of an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgnih.gov In this reaction, this compound serves as the vinyl component, which ultimately acts as the nucleophile. nih.gov

The reaction pathway is believed to initiate with the condensation of the amine and the carbonyl component (typically an aldehyde) to form a hemiaminal, which is in equilibrium with an electrophilic iminium ion. The vinyl boronic acid then comes into play, reacting with the hemiaminal or another intermediate species. One proposed mechanism involves the formation of a tetracoordinate boronate complex. researchgate.net

The key carbon-carbon bond-forming event is the irreversible, intramolecular transfer of the vinyl group from the boron atom to the electrophilic carbon of the iminium ion. wikipedia.org This migration is energetically favorable and drives the reaction forward. The final step is the hydrolysis of the resulting N-boryl intermediate or aminoboronate upon workup to yield the final allylic amine product. The Petasis reaction is valued for its operational simplicity, tolerance of a wide range of functional groups, and its ability to construct complex molecules in a single step. wikipedia.orgnih.gov

Influence of Stereochemistry on Reaction Pathways

The stereochemistry of the reactants in the Petasis reaction has a profound influence on the stereochemical outcome of the product. The predefined (E)-configuration of the double bond in this compound is critical, as this geometry is typically retained in the final allylic amine product. nih.gov This stereochemical retention is a hallmark of the concerted, intramolecular nature of the vinyl group transfer.

Furthermore, when a chiral reactant is used, such as a chiral amine or, more commonly, a chiral α-hydroxy aldehyde, the Petasis reaction can proceed with a high degree of diastereoselectivity. wikipedia.orgnih.gov The reaction of a vinyl boronic acid with a chiral α-hydroxy aldehyde and an amine provides a powerful method for the synthesis of enantiopure anti-β-amino alcohols. nih.gov

The mechanistic basis for this high diastereoselectivity involves the initial formation of a stable, cyclic boronate ester between the (E)-vinylboronic acid and the chiral α-hydroxy aldehyde. This intermediate then reacts with the amine to generate an iminium ion. The vinyl group transfer subsequently occurs from a specific face of the iminium ion due to the conformational constraints imposed by the cyclic boronate structure. This intramolecular delivery of the vinyl group minimizes steric interactions, leading to the preferential formation of one diastereomer, typically the anti product. researchgate.net The existence of a stable conformation that minimizes allylic strain in the iminium boronate intermediate is believed to be the directing factor for this selectivity. researchgate.net

The following table presents representative data from a catalyst-controlled diastereoselective Petasis reaction, illustrating the high levels of selectivity that can be achieved. While not featuring the exact subject compound, it uses a similar (E)-vinylboronate and demonstrates the principle of overriding the intrinsic anti-selectivity to achieve the syn-diastereomer with the use of a chiral catalyst.

| Entry | Boronate | Amine | Catalyst (20 mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|---|

| 1 | (E)-Diethyl styrylboronate | L-Phenylalanine methyl ester | None | 95 | 1:20 |

| 2 | (E)-Diethyl styrylboronate | L-Phenylalanine methyl ester | (S)-VAPOL | 85 | >20:1 |

| 3 | (E)-Diethyl styrylboronate | L-Alanine methyl ester | (S)-VAPOL | 75 | >20:1 |

| 4 | (E)-Diethyl styrylboronate | D-Phenylalanine methyl ester | (S)-VAPOL | 71 | 1:1.2 |

Table adapted from Schaus, et al., demonstrating catalyst control in diastereoselective Petasis reactions. The uncatalyzed reaction (Entry 1) shows high intrinsic anti-selectivity, while the use of a chiral biphenol catalyst (e.g., (S)-VAPOL) can reverse this selectivity to strongly favor the syn-product (Entries 2 & 3). nih.gov

Catalytic Applications Involving E 3 Ethoxy 3 Oxoprop 1 En 1 Yl Boronic Acid and Its Derivatives

Transition Metal-Catalyzed Organic Transformations

The boronic acid functional group is a cornerstone of modern transition metal catalysis, primarily serving as an organoboron nucleophile in cross-coupling reactions. The vinyl nature of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid, coupled with its acrylate (B77674) system, suggests potential applications in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Applications in Carbon-Carbon Bond Formation Beyond Suzuki-Miyaura

While the Suzuki-Miyaura reaction is the most prominent application of boronic acids, their utility extends to other important C-C bond-forming methodologies. For a compound like this compound, participation in Heck-type reactions and conjugate additions represents a significant area of potential.

Oxidative Heck-type Reactions: The palladium-catalyzed Heck reaction traditionally couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org An important variation, the oxidative Heck reaction, utilizes an organoboronic acid as the coupling partner for an alkene, proceeding without the need for an organohalide. liv.ac.uk In this context, this compound could theoretically couple with various alkenes. Such reactions often require an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) intermediate formed during the cycle. However, innovative methods have been developed that proceed without external oxidants, broadening the reaction's applicability. liv.ac.uk

Conjugate Addition Reactions: The addition of organoboron reagents to α,β-unsaturated systems is a powerful method for C-C bond formation. organic-chemistry.org this compound could act as the nucleophilic partner in palladium- or rhodium-catalyzed 1,4-additions to activated alkenes like enones, enoates, and enals. nih.gov These reactions are valuable for constructing complex molecular frameworks and can be rendered asymmetric to create chiral centers. nih.gov

Carboxylation Reactions: Copper-catalyzed carboxylation of alkenyl boronic acids using carbon dioxide (CO₂) has emerged as a method for synthesizing α,β-unsaturated carboxylic acids. pku.edu.cn This transformation showcases the ability of vinylboronic acids to act as vinyl anion surrogates, engaging with less-reactive electrophiles like CO₂ under catalytic conditions.

| Reaction Type | Metal Catalyst | Potential Substrate for Boronic Acid | Product Type |

| Oxidative Heck | Palladium | Alkenes (e.g., n-butyl vinyl ether) | Substituted Dienes |

| Conjugate Addition | Palladium, Rhodium | α,β-Unsaturated Ketones/Esters | β-Substituted Carbonyls |

| Carboxylation | Copper | Carbon Dioxide (CO₂) | α,β-Unsaturated Carboxylic Acids |

Stereoselective Catalysis with Rhodium and Other Metals

Rhodium catalysts are particularly effective in promoting stereoselective transformations involving organoboron reagents. The acrylate moiety within this compound makes it an interesting substrate for, and a potential participant in, rhodium-catalyzed asymmetric reactions.

Rhodium(I)-catalyzed asymmetric 1,4-addition of boronic acids to electron-deficient alkenes is a well-established process. nih.govthieme-connect.com Chiral ligands, such as chiral dienes, are employed to induce high enantioselectivity. nih.gov For instance, arylboronic acids add efficiently to β-phthaliminoacrylate esters in the presence of a hydroxorhodium/chiral diene complex to yield β-aryl-β-amino acid esters with excellent enantioselectivity (96-99% ee). nih.gov This precedent suggests that this compound could similarly be added to various Michael acceptors in a stereoselective manner.

Furthermore, rhodium catalysts have been used for the arylation of diazo compounds with arylboronic acids, providing a route to diarylacetic acid derivatives. organic-chemistry.org The compatibility of these systems with diverse functional groups suggests that a vinylboronic acid like the title compound could potentially be used in place of an arylboronic acid.

| Reaction Type | Metal/Ligand System | Substrate for Boronic Acid | Key Feature |

| Asymmetric 1,4-Addition | Rh(I) / Chiral Diene | β-Phthaliminoacrylate Esters | High Enantioselectivity (96-99% ee) |

| Asymmetric 1,4-Addition | Pd(II) / Chiral Pyridinooxazoline | β-Substituted Cyclic Enones | Construction of All-Carbon Quaternary Stereocenters |

| Arylation | Rh(I) / COD | Diazo Carbonyl Compounds | Synthesis of Diarylacetate Derivatives |

Cooperative and Dual Catalysis Systems

In dual catalytic systems, boronic acids can activate hydroxyl groups while another catalyst, such as a chiral amine, activates a different partner. This strategy has been successfully applied to the direct asymmetric allylation of branched aldehydes with allylic alcohols. A ferrocenium (B1229745) boronic acid salt activates the allylic alcohol to generate a carbocation, which is then trapped by a chiral enamine formed in situ from the aldehyde and a chiral amine catalyst. ualberta.ca The electron-withdrawing nature of the ester in this compound could enhance its Lewis acidity, potentially making it an effective co-catalyst in similar cooperative systems.

A notable example involves a copolymer of vinylboronic acid pinacol (B44631) ester and maleic anhydride (B1165640), which catalyzes dehydrative esterification. The Lewis acidic boron center is believed to activate the neighboring maleic anhydride unit, showcasing an enzyme-like cooperative effect. nih.gov

Role of Boronic Acids as Ligands or Reagents in Metal Catalysis

The predominant role of boronic acids in metal catalysis is that of a reagent, specifically as a nucleophilic source of an organic group that is transferred to the metal center in a key step known as transmetalation. This process is fundamental to cross-coupling reactions like the Suzuki-Miyaura coupling.

However, boronic acids and their corresponding boronate anions can also function as ligands. mdpi.com Upon deprotonation, the resulting boronate can coordinate to metal centers. These boronate anions can act as tridentate ligands, using their oxygen atoms to bind to metal cations, forming coordination networks or influencing the reactivity of a catalytic complex. mdpi.com While less common than their role as reagents, this ligating ability is an area of growing interest, particularly in materials chemistry. For a molecule like this compound, the boronate form could potentially coordinate to a metal, while the vinyl acrylate portion remains available for further reaction or to influence the electronic properties of the catalytic center.

Organoboron Catalysis

Beyond their role in metal-catalyzed reactions, boronic acids themselves can act as catalysts, a field known as organoboron catalysis. This capability stems from the Lewis acidic nature of the boron atom, which allows for the activation of Lewis basic functional groups, most notably hydroxyls and carboxylic acids. nih.gov

Activation of Hydroxyl Groups and Carboxylic Acids

Boronic acid catalysis provides a mild and atom-economical method for activating alcohols and carboxylic acids, avoiding the need for stoichiometric activating agents. ualberta.canih.gov

Carboxylic Acid Activation: Arylboronic acids are efficient catalysts for dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines. researchgate.netrsc.org The catalytic cycle is believed to involve the formation of a mixed acyloxyboronic acid intermediate from the reaction between the carboxylic acid and the boronic acid catalyst. rsc.orgresearchgate.net This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by an amine to form the amide bond and regenerate the boronic acid catalyst. The electron-withdrawing ester group in this compound would be expected to increase the Lewis acidity of the boron center, potentially enhancing its catalytic activity in such transformations. researchgate.net

Alcohol Activation: Boronic acid catalysts can also activate alcohols by forming boronate esters. This process can polarize the C–O bond, facilitating the formation of carbocation intermediates that can be trapped by various nucleophiles in reactions like Friedel-Crafts alkylations. ualberta.caumanitoba.ca

| Reaction | Role of Boronic Acid | Intermediate | Result |

| Amidation | Lewis Acid Catalyst | Acyloxyboronic Acid (Mixed Anhydride) | Formation of Amide Bond |

| Friedel-Crafts | Lewis Acid Catalyst | Boronate Ester | Activation of Alcohol for C-C Bond Formation |

| Diels-Alder | Lewis Acid Catalyst | Activation of α,β-Unsaturated Carboxylic Acid | Cycloaddition Product |

Frustrated Lewis Pair (FLP) Chemistry with Boron Lewis Acids

Frustrated Lewis Pair (FLP) chemistry is a significant area of research that utilizes a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This "frustration" leaves the reactivity of both the acid and the base available to activate small molecules. While electrophilic boranes are commonly employed as the Lewis acid component in FLPs, the direct application of this compound in this context is not extensively documented in scientific literature. However, the principles of FLP chemistry involving boron-based Lewis acids provide a framework for understanding its potential role.

Boron-containing Lewis acids are central to many FLP systems due to the electron-deficient nature of the boron atom. bohrium.com In a typical FLP, the borane's empty p-orbital is poised to accept electron density, while a sterically bulky Lewis base, such as a phosphine (B1218219), is ready to donate its lone pair. The steric hindrance between the acid and base prevents their neutralization, allowing for cooperative reactivity towards a substrate. nih.gov For instance, the well-known FLP system composed of tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and a bulky phosphine can activate dihydrogen (H₂). wikipedia.org

The reactivity of FLPs is highly dependent on the nature of both the Lewis acid and the Lewis base. Key factors for the boron Lewis acid include:

Lewis Acidity: A higher Lewis acidity of the borane (B79455) enhances its ability to interact with and polarize a substrate molecule.

Steric Bulk: Sufficient steric hindrance is crucial to prevent adduct formation with the Lewis base.

Substituent Effects: The electronic and steric properties of the substituents on the boron atom can be tuned to modulate the reactivity of the FLP.

While there is a growing interest in designing novel FLPs with tailored reactivity, much of the research has focused on triarylboranes and other sterically demanding systems. bohrium.comtdl.org The use of vinylboronic acids, such as this compound, as the Lewis acid component in FLPs remains a largely unexplored area. The planar geometry and potential for electronic delocalization in α,β-unsaturated boronic acids could offer unique reactivity profiles compared to traditional bulky borane Lewis acids. However, the lower steric hindrance around the boron atom might also present a challenge in preventing classical adduct formation with the Lewis base. Future research in this area could explore the design of sterically demanding derivatives of this compound to facilitate FLP-type reactivity.

Asymmetric Organocatalysis in the Synthesis of Chiral Compounds

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a complementary approach to metal-based catalysts. Boronic acids and their derivatives have been increasingly utilized in this field, acting as versatile reagents and, in some cases, as catalysts themselves. While direct use of this compound as an organocatalyst is not widely reported, the broader class of α,β-unsaturated boronic acids and related compounds participates in various asymmetric transformations.

One notable application involves the enantioselective conjugate addition of boronic acids to α,β-unsaturated carbonyl compounds. Although this typically involves a metal catalyst, organocatalytic versions are being developed. For example, chiral diols have been shown to catalyze the asymmetric conjugate addition of organoboronic acids to α,β-unsaturated 2-acyl imidazoles and β-silyl-α,β-unsaturated ketones, affording the corresponding Michael addition products with high enantioselectivities. acs.orgacs.org This strategy allows for the formation of chiral organoboron compounds that are valuable synthetic intermediates.

Furthermore, boronic acids can be key substrates in organocatalytic enantioselective reactions. For instance, the synthesis of chiral benzoxaboroles has been achieved through an intramolecular oxa-Michael addition of in situ-generated ortho-boronic acid-containing chalcones, catalyzed by cinchona alkaloid-based chiral amino-squaramide catalysts. rsc.orgnih.gov This reaction proceeds with good yields and excellent enantioselectivities.

The following table summarizes selected examples of asymmetric reactions involving boronic acids, highlighting the types of catalysts and the achieved enantioselectivities.

| Reaction Type | Boronic Acid Substrate/Reagent | Catalyst | Enantiomeric Excess (ee) |

| Conjugate Addition | Alkenylboronic acids | (R)-3,3′-I₂-BINOL | Up to 97% |

| Conjugate Addition | Organic boronic acids | (R)-3,3′-(CF₃)₂C₆H₃-BINOLs | Up to 98% |

| Intramolecular Oxa-Michael Addition | ortho-formyl aryl boronic acids | Chiral amino-squaramide | Up to 99% |

These examples demonstrate the potential of boronic acids to participate in highly enantioselective organocatalytic transformations. For a compound like this compound, its α,β-unsaturated nature makes it a potential substrate for asymmetric conjugate addition reactions, where a chiral organocatalyst could control the stereoselective addition of a nucleophile to the β-position.

Catalyst Design and Optimization Strategies

The design and optimization of catalysts are crucial for achieving high efficiency and selectivity in chemical transformations. For catalytic systems involving boronic acids, including potential applications of this compound, several strategies can be employed. These strategies often focus on modifying the structure of the boronic acid itself, the chiral ligand or catalyst used in conjunction with it, or the reaction conditions.

A primary strategy in asymmetric catalysis is the use of chiral ligands or catalysts . For reactions involving boronic acids, BINOL (1,1'-bi-2-naphthol) and its derivatives are common chiral scaffolds. diva-portal.org The choice of the BINOL derivative, including substituents at the 3,3' positions, can significantly influence the enantioselectivity of the reaction. acs.orgacs.org Optimization of the catalyst often involves screening a library of chiral ligands to identify the one that provides the best stereochemical control for a specific substrate.

Substrate modification is another key aspect of catalyst design. The structure of the boronic acid can be altered to enhance its reactivity or selectivity. For example, in the design of aminoboronic acid catalysts for glycosylation reactions, the amine and boronic acid moieties are linked to recognize and activate the substrate through a network of non-covalent interactions. This bifunctional approach allows for precise control over the reaction's regioselectivity.

The development of designer enzymes represents a cutting-edge approach to catalyst design. By incorporating unnatural amino acids containing boronic acid functionalities into a protein scaffold, it is possible to create highly selective biocatalysts. rug.nl The protein environment provides a chiral pocket that can precisely orient the substrate, leading to high enantioselectivity. This strategy can be optimized through directed evolution, where the protein is systematically mutated to improve its catalytic properties. rug.nl

Reaction condition optimization is also critical. Factors such as the solvent, temperature, concentration, and the presence of additives can have a profound impact on the outcome of a catalytic reaction. For instance, in the organocatalytic synthesis of α-trifluoromethyl allylboronic acids, the presence of ethanol (B145695) was found to be crucial for protecting the boronic acid from decomposition. acs.org

A summary of key strategies for catalyst design and optimization in boronic acid catalysis is presented in the table below.

| Strategy | Approach | Key Variables to Optimize |

| Chiral Ligand/Catalyst Screening | Employing a library of chiral ligands or organocatalysts to induce asymmetry. | Ligand backbone, steric and electronic properties of substituents. |

| Bifunctional Catalyst Design | Incorporating multiple functional groups into the catalyst for cooperative activation. | Nature and linker of functional groups (e.g., Lewis acid and Brønsted base). |

| Bio-inspired Catalysis | Utilizing protein scaffolds to create a chiral microenvironment around the catalytic center. | Amino acid sequence, position of the catalytic group. |

| Reaction Condition Optimization | Fine-tuning reaction parameters to maximize yield and selectivity. | Solvent, temperature, additives, substrate-to-catalyst ratio. |

These strategies provide a general roadmap for the development of efficient and selective catalytic systems involving boronic acids. While specific applications of this compound in catalysis are yet to be fully explored, these principles would guide the design of novel catalytic processes utilizing this and related α,β-unsaturated boronic acids.

Theoretical and Computational Chemistry Studies of E 3 Ethoxy 3 Oxoprop 1 En 1 Yl Boronic Acid

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are powerful tools for understanding the electronic structure, reactivity, and reaction mechanisms of molecules at the atomic level.

Density Functional Theory (DFT) for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and reaction energetics. For a compound like (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid, DFT calculations could provide significant insights into its reactivity.

Hypothetical Application to the Target Compound:

Reaction Pathway Analysis: DFT could be used to map the potential energy surface for reactions involving this compound, such as Suzuki-Miyaura coupling or additions to the carbon-carbon double bond. This would involve identifying the structures of reactants, intermediates, transition states, and products.

Transition State Analysis: By locating and characterizing the transition state structures, researchers could determine the activation energies for various reaction pathways. This information is crucial for understanding reaction kinetics and predicting the most favorable reaction conditions. For instance, in a hypothetical reaction, the transition state for the syn-addition versus anti-addition to the double bond could be calculated to predict stereochemical outcomes.

A general example of DFT application is the study of the electronic structure of phenylboronic acid derivatives and their esters with fructose, where the B3LYP functional has been used to optimize geometries and calculate electronic transitions. lodz.pl

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals are key indicators of a molecule's nucleophilic and electrophilic character.

Hypothetical Application to the Target Compound:

Predicting Reactivity: For this compound, the HOMO would likely be localized on the carbon-carbon double bond, indicating its potential to act as a nucleophile. The LUMO, conversely, might be centered on the boron atom and the carbonyl group, highlighting its electrophilic sites.

Understanding Reaction Mechanisms: In a potential reaction, the interaction of the HOMO of a nucleophile with the LUMO of the boronic acid would be analyzed. The energy gap between the HOMO and LUMO can indicate the kinetic stability of the molecule.

The following table illustrates typical HOMO and LUMO energy values and their interpretation, which could be hypothetically calculated for the target compound.

| Molecular Orbital | Hypothetical Energy (eV) | Interpretation |

| HOMO | -6.5 | The energy of the highest occupied molecular orbital. A higher HOMO energy suggests stronger nucleophilicity and a greater tendency to donate electrons. |

| LUMO | -1.2 | The energy of the lowest unoccupied molecular orbital. A lower LUMO energy indicates stronger electrophilicity and a greater ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 | The difference in energy between the HOMO and LUMO. A larger gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron. |

Natural Bond Orbital (NBO) Analysis of Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Hypothetical Application to the Target Compound:

Bonding Analysis: NBO analysis of this compound would quantify the nature of the carbon-boron bond and the extent of conjugation in the α,β-unsaturated ester system.

Donor-Acceptor Interactions: This method can reveal hyperconjugative interactions, such as the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. For example, it could show interactions between the oxygen lone pairs of the ethoxy group and the π* anti-bonding orbital of the carbonyl group, which would provide insight into the electronic delocalization and stability of the molecule.

Computational Prediction of Regio- and Stereoselectivity

Computational methods are invaluable for predicting the outcome of chemical reactions where multiple products can be formed. By calculating the energies of different transition states leading to various regio- and stereoisomers, the most likely product can be identified. researchgate.netrsc.org

Hypothetical Application to the Target Compound:

Regioselectivity: In a reaction such as hydroboration of an unsymmetrical alkyne with this compound, DFT calculations could determine the activation barriers for the formation of the two possible regioisomeric products, thus predicting the major product.

Stereoselectivity: For a Diels-Alder reaction where the boronic acid acts as a dienophile, computational modeling could predict whether the endo or exo product is favored by comparing the energies of the respective transition states. These calculations often reveal subtle steric and electronic interactions that govern the stereochemical outcome. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for understanding the behavior of molecules in solution and their interactions with other molecules, such as solvents or biological macromolecules. nih.gov

Hypothetical Application to the Target Compound:

Conformational Analysis: MD simulations of this compound in a solvent like water or ethanol (B145695) could reveal its preferred conformations and the dynamics of its interaction with solvent molecules.

Binding to Biological Targets: If this boronic acid were being investigated as a potential enzyme inhibitor, MD simulations could model its binding to the active site of the target protein. nih.gov This could provide insights into the binding affinity, the specific interactions that stabilize the complex (e.g., hydrogen bonds, covalent bonds with serine residues), and the conformational changes that occur upon binding. frontiersin.orgfrontiersin.org A recent study developed a polarizable force field for boronic acid and β-lactamase to facilitate such simulations. researchgate.net

The table below outlines the types of data that could be generated from an MD simulation of the target compound.

| Simulation Parameter | Hypothetical Data/Observation |

| Simulation Time | 100 nanoseconds |

| Solvent | Explicit water model (e.g., TIP3P) |

| Key Interactions | Analysis of hydrogen bonding between the boronic acid hydroxyl groups and water molecules, showing average bond distances and lifetimes. |

| Conformational Space | Root-mean-square deviation (RMSD) analysis to identify stable conformations of the molecule in solution. For example, rotation around the C-C single bond adjacent to the ester. |

Computational Design of Boronic Acid Derivatives and Catalytic Systems

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties and in the development of novel catalytic systems. rsc.orgmdpi.compnnl.govumich.edunih.gov

Hypothetical Application to the Target Compound:

Derivative Design: Based on computational analysis of this compound, new derivatives could be designed in silico to enhance specific properties. For example, modifications to the ester group or substituents on the vinyl group could be explored to tune the compound's electronic properties, solubility, or binding affinity to a target.

Catalyst Design: Computational methods can be used to design catalysts that promote specific reactions of the target molecule. For instance, if the goal is to catalyze a specific addition reaction to the double bond, different Lewis or Brønsted acid catalysts could be modeled to find one that lowers the activation energy for the desired pathway while disfavoring side reactions. rsc.orgnih.govrsc.org This approach accelerates the discovery of efficient and selective catalytic systems.

Theoretical Frameworks for Lewis Acidity and Catalytic Activity

The Lewis acidity of boronic acids, including this compound, is a cornerstone of their chemical reactivity and catalytic utility. This acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. wiley-vch.de Computational and theoretical chemistry provide powerful tools to quantify and understand the factors governing this acidity and its role in catalysis.

Boronic acids are classic examples of Lewis acids, readily accepting electron pairs from Lewis bases. nih.govresearchgate.net In aqueous solution, this manifests as an equilibrium between the neutral trigonal planar boronic acid and an anionic tetrahedral boronate species, formed by the addition of a hydroxide (B78521) ion. nih.govresearchgate.netru.nl The equilibrium constant for this reaction (pKa) is a direct measure of the boronic acid's Lewis acidity.

Theoretical models, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural factors that influence this equilibrium. researchgate.net Computational studies on various boronic acids have shown that both the substituents on the boron atom and the surrounding solvent environment play crucial roles in modulating Lewis acidity. nih.govresearchgate.netru.nlnih.gov For instance, electron-withdrawing groups attached to the organic substituent are generally expected to increase the Lewis acidity of the boron center by further delocalizing electron density away from it.

Computational approaches can predict the pKa values of boronic acids by calculating the free energy change of the reaction with water. nih.gov However, achieving high accuracy can be challenging, as evidenced by studies where calculated pKa values for a series of monosubstituted phenylboronic acids showed significant deviation from experimental results. mdpi.com This highlights the complexity of accurately modeling solvation effects and subtle electronic interactions.

A key aspect explored through computational chemistry is the interplay between the boronic acid and its environment. Structural and computational analyses have demonstrated that non-covalent interactions, such as polar-π interactions, and solvation effects can significantly stabilize both the boronic acid and its conjugate boronate form. nih.govresearchgate.netru.nlnih.gov

Table 1: Representative Calculated Properties Influencing Lewis Acidity of Substituted Phenylboronic Acids

| Substituent (para) | Boronate Formation Energy (ΔEboronate, kcal/mol) in Water | Solvation Energy of Boronate + H3O+ (kcal/mol) |

| -OCH3 | -126.3 | -148.7 |

| -H | -120.5 | -141.5 |

| -CF3 | -111.7 | -134.1 |

Note: This table presents illustrative data from computational studies on substituted phenylboronic acids to demonstrate the types of parameters calculated. The values are not specific to this compound but represent the general trends observed. ru.nl

The catalytic activity of boronic acids is intrinsically linked to their ability to act as Lewis acids and to form reversible covalent bonds with hydroxyl groups. researchgate.net This allows them to activate substrates in a variety of organic transformations, including acylations, carbonyl condensations, and cycloadditions. researchgate.netnih.gov

Theoretical investigations have been crucial in mapping out the mechanistic pathways of boronic acid-catalyzed reactions. For acylation reactions, a commonly proposed mechanism involves the formation of an acyloxyboronic acid intermediate through the reaction of the boronic acid with a carboxylic acid. nih.gov Computational studies support this mechanism, indicating that the formation of this intermediate is a facile process under mild conditions. nih.gov This intermediate then activates the carboxylic acid towards nucleophilic attack.

In the context of reactions involving diols, computational studies combined with experimental evidence, such as 11B NMR, suggest that the formation of tetrahedral boronic ester adducts is a key step. nih.gov The formation of these adducts can increase the nucleophilicity of the diol oxygens, facilitating subsequent reactions. researchgate.netnih.gov Theoretical models can help to elucidate the structure of these intermediates and the transition states involved in their formation and subsequent reactions.

Furthermore, computational chemistry allows for the investigation of factors that can enhance catalytic activity. For example, studies on dynamic boronic ester networks have revealed the roles of internal and external catalysis. nih.gov Proximal functional groups, such as amides, can accelerate bond exchange rates through internal catalysis, a phenomenon that can be rationalized and explored through computational modeling of the reaction transition states. nih.gov

Advanced Analytical Characterization in Research of E 3 Ethoxy 3 Oxoprop 1 En 1 Yl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation (e.g., ¹H, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid. Both ¹H and ¹¹B NMR provide specific insights into the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule, confirming the presence of the ethyl ester and the vinylboronic acid moieties. The (E)-stereochemistry of the double bond is confirmed by the coupling constant between the vinylic protons, which is typically larger for trans isomers (around 18 Hz). nih.gov The chemical shifts are influenced by the electron-withdrawing nature of the ethoxycarbonyl and boronic acid groups.

Based on analogous structures like ethyl acrylate (B77674) and various (E)-alkenylboronic acid esters, the expected ¹H NMR signals can be predicted. nih.govyale.edu

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic H (α to B) | ~ 5.7 - 6.0 | Doublet | ~ 18 |

| Vinylic H (β to B) | ~ 6.6 - 7.0 | Doublet | ~ 18 |

| Methylene H (-OCH₂CH₃) | ~ 4.1 - 4.2 | Quartet | ~ 7 |

| Methyl H (-OCH₂CH₃) | ~ 1.2 - 1.3 | Triplet | ~ 7 |

| Boronic acid H (-B(OH)₂) | Broad singlet | - | - |

¹¹B NMR Spectroscopy: As boron has two NMR-active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) is most commonly used for analysis. nih.gov The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom. For tricoordinate sp²-hybridized boronic acids like the title compound, the ¹¹B NMR signal typically appears in the range of 28-33 ppm. nih.govsdsu.edu This distinguishes it from tetracoordinate sp³-hybridized boronate esters or boronate anions, which resonate at higher fields (further upfield). nsf.govresearchgate.net This technique is crucial for studying reactions involving the boronic acid group, such as esterification or its participation in cross-coupling reactions. researchgate.netrsc.org

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for monitoring the progress of reactions in which it is a reactant or product. rsc.org Analysis of boronic acids by MS can be complex due to their tendency to undergo dehydration. nih.govacs.org Free boronic acids can form cyclic trimers known as boroxines, which may complicate the interpretation of the mass spectrum. acs.org

To circumvent these issues, analysis is often performed using techniques that promote the formation of adducts or by converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester. nih.govresearchgate.net Ultra-high performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-MS) is a common method for analyzing boronic acids, providing both separation and sensitive detection. rsc.org

In the mass spectrum, the molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed. Fragmentation patterns can also provide structural information. Common fragmentation pathways for boronic acids can involve the loss of water or the cleavage of the carbon-boron bond. nih.gov

| Ion Type | Expected m/z | Description |

| [M+H]⁺ | 145.06 | Protonated molecule |

| [M-H₂O+H]⁺ | 127.05 | Ion from loss of one water molecule |

| [M-2H₂O+H]⁺ | 109.04 | Ion from loss of two water molecules |

| Boroxine Trimer [M₃-3H₂O+H]⁺ | 379.12 | Protonated cyclic trimer (boroxine) |

Chromatographic Methods for Isomer Separation and Purity Validation (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from its (Z)-isomer or other reaction impurities. waters.comwaters.com

Reversed-phase HPLC (RP-HPLC) is a commonly employed technique. waters.comsielc.com However, the analysis of boronic acids can be challenging due to potential on-column hydrolysis of boronate esters (if present as impurities or starting materials) and the polar nature of the boronic acid itself. researchgate.netresearchgate.net The choice of stationary phase and mobile phase conditions is critical. C18 columns are widely used, and mobile phases often consist of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. rsc.orgwaters.com

The development of a robust HPLC method allows for:

Purity Assessment: Quantifying the percentage of the desired (E)-isomer and detecting any impurities.

Isomer Separation: Resolving the (E) and (Z) stereoisomers, which may have different reactivity and properties.

Reaction Monitoring: Tracking the consumption of starting materials and the formation of the product over time. waters.comwaters.com

Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a valuable technique for the analysis of polar compounds like boronic acids, as it can offer better retention and prevent on-column hydrolysis issues sometimes seen in RP-HPLC. researchgate.net

X-ray Crystallography for Solid-State Structures of Intermediates and Complexes

A crystallographic study would unequivocally confirm:

Stereochemistry: The (E)-configuration of the carbon-carbon double bond.

Molecular Geometry: Bond lengths, bond angles, and the planarity of the molecule. The CBO₂ group in boronic acids is typically trigonal planar. wiley-vch.de

Intermolecular Interactions: Boronic acids are known to form extensive hydrogen-bonding networks in the solid state. The -B(OH)₂ groups can act as both hydrogen bond donors and acceptors, often leading to the formation of dimeric structures or layered sheets. wiley-vch.de

This technique is also invaluable for characterizing the structures of intermediates or metal complexes involving the boronic acid, providing crucial information for understanding reaction mechanisms and catalytic cycles. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecule Construction

Organoboron compounds, particularly boronic acids and their derivatives, are foundational intermediates in organic chemistry. nih.gov (E)-(3-Ethoxy-3-oxoprop-1-en-1-yl)boronic acid serves as a key building block for creating intricate molecular architectures, primarily through its participation in carbon-carbon bond-forming reactions. boronmolecular.com Its utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a method that represents a significant portion of all processes run by the pharmaceutical sector for forging C-C bonds. nih.govresearchgate.net The stability, moderate reactivity, and general low toxicity of boronic acids make them highly attractive for synthetic purposes. boronmolecular.comresearchgate.net

The stereoselective synthesis of highly substituted olefins remains a significant challenge in organic chemistry, as traditional methods often lack the required precision. nih.gov Vinylboronic acids, such as this compound, and their ester derivatives are pivotal in addressing this challenge. They serve as precursors to stereodefined, multi-substituted alkenes, which are important structural motifs in many pharmaceuticals and materials.

Modern synthetic strategies have been developed to access these valuable intermediates. For instance, the boryl-Heck reaction allows for the direct borylation of disubstituted alkenes to produce trisubstituted alkenyl boronic esters with high yields and excellent E/Z selectivity. nih.govacs.org Another powerful method is the boron-Wittig reaction, which utilizes stable 1,1-bis(pinacolboronates) and aldehydes to furnish a range of di- and trisubstituted vinyl boronate esters. nih.gov This approach is particularly notable as it can create sterically hindered vinyl boronates that are difficult to access via other routes. nih.gov These methods underscore the importance of vinylboronic acid derivatives in constructing complex olefinic structures with high stereochemical control.

Table 1: Key Methodologies for Synthesizing Substituted Vinyl Boronates

| Methodology | Starting Materials | Product Type | Key Advantages |

| Boryl-Heck Reaction | Disubstituted Alkenes | Trisubstituted Alkenyl Boronic Esters | High yields, excellent E/Z selectivity |

| Boron-Wittig Reaction | Aldehydes, 1,1-bis(boronates) | Di- and Trisubstituted Vinyl Boronates | Access to sterically hindered products, high stereoselectivity |

| Hydroboration of Alkynes | Terminal Alkynes, Pinacolborane | (E)-Alkenylboronate Esters | High regio- and stereoselectivity |

Boronic acids are integral to medicinal chemistry and drug discovery, serving as essential building blocks for a wide array of bioactive molecules. nih.gov Their ability to act as bioisosteres of carboxylic acids and to form reversible covalent bonds with biological nucleophiles, such as the serine residue in the active site of proteases, has driven their incorporation into drug candidates.

The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade), a proteasome inhibitor used in the treatment of multiple myeloma. nih.gov The success of Bortezomib spurred further interest in boronic acid derivatives, leading to the development of other drugs like Ixazomib and Vaborbactam. This compound, with its vinyl and ester functionalities, provides a scaffold that can be elaborated into more complex structures, making it an important precursor in the synthesis of novel therapeutic agents.

The integration of boronic acids with peptides has led to the discovery of peptide ligands with novel biological activities and broad applications. acs.org Boronic acids can be incorporated into peptide structures to develop covalent enzyme inhibitors or can be used as reagents to mediate peptide modifications. These modifications can occur at various positions, including the N-terminus, side chains, or the peptide backbone, offering a way to modulate the peptide's interaction with its target, improve stability, and anchor reactive handles for conjugation or imaging. acs.org A versatile building-block approach allows for the conversion of Fmoc-protected amino acids into their corresponding boron analogues, which can then be used in solid-phase synthesis to create a diversity of peptide-boronic acids (PBAs).

Role in the Development of Advanced Materials and Polymers

Boronic acid-containing polymers have garnered significant attention as a class of "smart" materials due to their unique responsive properties. rsc.org The incorporation of the boronic acid moiety, including vinylboronate derivatives, into polymer structures imparts sensitivity to stimuli such as pH and the presence of saccharides. rsc.orgrsc.org

These functional polymers have been utilized in a range of biomedical and materials science applications:

Glucose-Responsive Systems: The ability of boronic acids to form reversible covalent bonds with diols is the basis for glucose-sensing materials. Boronic acid-functionalized hydrogels can swell or shrink in response to glucose concentrations, making them ideal for developing self-regulated insulin (B600854) delivery devices. rsc.org

Self-Healing Materials: The dynamic and reversible nature of boronate ester crosslinks allows for the creation of self-healing hydrogels. When damaged, these networks can reform their connections under appropriate conditions. rsc.org

Dynamic Covalent Materials: Amphiphilic block copolymers containing boronic acids can self-assemble into nanostructures like micelles and vesicles. These assemblies can be designed to dissociate in response to pH changes or saccharide concentration, providing a potential route for controlled drug delivery. acs.org

The synthesis of these advanced materials often involves the polymerization of boronic acid-containing monomers. rsc.org Vinyl boronic acid pinacol (B44631) ester (VBpin) has been shown to be a suitable monomer for controlled radical polymerization techniques like RAFT, leading to well-defined polymers whose dynamic exchange properties can be harnessed for materials applications. rsc.org

Applications in Bioorthogonal Chemistry for Chemical Labeling and Probes

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biological processes. wikipedia.org These reactions are invaluable for labeling and visualizing biomolecules in their natural environment. Recently, vinylboronic acids (VBAs) have emerged as powerful reactants in the bioorthogonal toolbox. acs.orgnih.gov

VBAs, including structures like this compound, are particularly effective in the inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazines. nih.gov This "tetrazine ligation" is one of the fastest and most selective bioorthogonal reactions. nih.gov Key advantages of using VBAs in this context include:

High Reaction Rates: VBA derivatives can achieve second-order rate constants suitable for biological labeling applications in aqueous environments. nih.gov

Stability and Biocompatibility: They are non-strained, synthetically accessible, water-soluble, and stable in aqueous media and cell lysates. nih.gov

Orthogonality: VBAs can be used orthogonally to other common bioorthogonal reactions, like the strain-promoted alkyne-azide cycloaddition, allowing for multi-target labeling within the same biological system. nih.gov

These properties have enabled the use of VBAs for the site-selective modification and labeling of proteins in living cells, providing a powerful method for studying cellular processes. acs.orgnih.gov Boronic acids are also being explored as probes for biosensors and as electroactive labels for the detection of glycoproteins and other biomolecules. nih.gov

Future Research Avenues and Challenges

Despite the significant progress in the application of this compound and related vinylboronic acids, several challenges and opportunities for future research remain.

One of the primary challenges lies in the synthesis and purification of boronic acid-containing monomers and polymers, which can be notoriously difficult. rsc.org Overcoming these synthetic hurdles will be crucial for the broader adoption and commercialization of boronic acid-based materials.

In the realm of organic synthesis, the development of new catalytic methods for the highly regio- and stereoselective synthesis of complex, multi-substituted olefins from vinylboronates continues to be an active area of research. nih.gov Expanding the scope and functional group tolerance of these reactions will open doors to new molecular architectures.

For bioorthogonal chemistry, while VBAs represent a significant advancement, the quest for even faster, more stable, and perfectly orthogonal reaction pairs is ongoing. nih.gov Future work will likely focus on fine-tuning the reactivity of both the boronic acid and its reaction partner to expand the capabilities of live-cell imaging and proteomics.

Finally, the translation of promising boronic acid-based materials, such as glucose-responsive hydrogels for diabetes management, from the laboratory to clinical applications presents a significant long-term goal. This will require extensive research into their long-term stability, biocompatibility, and efficacy in vivo. researchgate.net

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green and sustainable chemistry has led to the development of novel synthetic methods for vinylboronic acids like this compound. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. In contrast, modern approaches focus on catalytic processes that enhance atom economy and reduce waste.

One prominent strategy involves the hydroboration of alkynes . This reaction, which adds a boron-hydrogen bond across a carbon-carbon triple bond, can be achieved using various catalytic systems. Metal-free approaches, for instance, utilize catalysts like carboxylic acids to promote the direct hydroboration of alkynes with pinacolborane, offering a greener alternative to heavy metal catalysts. organic-chemistry.org Additionally, earth-abundant metals are being explored as catalysts. For example, silver acetate (B1210297) has been shown to catalyze the anti-Markovnikov hydroboration of alkynes with pinacolborane under ligand- and base-free conditions, leading to (E)-alkenylboronate esters with high regio- and stereoselectivity. organic-chemistry.org

Another sustainable approach is the palladium-catalyzed cross-coupling reaction of alkenyl halides or triflates with bis(pinacolato)diboron (B136004). organic-chemistry.org This method allows for the direct installation of the boryl group onto a pre-existing alkenyl framework, often under mild conditions. The efficiency of these catalytic methods reduces the number of synthetic steps and the generation of byproducts, aligning with the principles of sustainable chemistry.

The development of these routes provides more environmentally benign pathways to access valuable compounds such as this compound and its derivatives, which are key intermediates in numerous organic transformations.

Discovery of Novel Reactivity Patterns and Catalytic Cycles

The reactivity of this compound is dominated by the versatile chemistry of the boronic acid group and the adjacent vinyl moiety. This compound is a key participant in the renowned Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning method for forming carbon-carbon bonds. researchgate.netnih.gov In this reaction, the vinylboronic acid couples with various organic halides or triflates in the presence of a palladium catalyst, enabling the synthesis of complex molecules with high efficiency and selectivity. chemrxiv.org

Beyond the Suzuki-Miyaura reaction, vinylboronic acids exhibit a range of other useful transformations. These include Chan-Lam couplings for the formation of carbon-heteroatom bonds and Petasis reactions. nih.gov The unique electronic properties of the boronic acid group, acting as a mild Lewis acid, also influence the reactivity of the molecule. researchgate.net

Understanding the stability of vinylboronic acids is crucial for their effective use. One important degradation pathway is protodeboronation , where the carbon-boron bond is cleaved by a proton source. researchgate.neted.ac.uk Studies have shown that vinylboronic acids generally undergo very slow protodeboronation, contributing to their stability and utility in a variety of reaction conditions. researchgate.neted.ac.uk

The exploration of new catalytic cycles involving vinylboronic acids is an active area of research. For instance, rhodium-catalyzed additions of boronic acids to alkenes and carbonyl compounds have expanded the synthetic utility of this class of reagents. researchgate.net The development of novel catalytic systems continues to uncover new reactivity patterns, further solidifying the importance of compounds like this compound in the synthetic chemist's toolbox.

Expansion of Enantioselective Methodologies

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This compound and related alkenyl boronates are valuable substrates in the development of new enantioselective methods.

A significant advancement in this area is the NiH-catalyzed asymmetric hydroamidation of alkenyl boronates. nih.gov This method allows for the direct synthesis of highly enantioenriched α-aminoboronates from alkenyl boronates and dioxazolones under mild conditions. nih.gov The reaction is proposed to proceed through an enantioselective hydrometallation step, followed by the formation of a carbon-nitrogen bond. nih.gov This transformation is of particular interest as chiral α-aminoboronic acids are important structural motifs in bioactive compounds. nih.gov

Another area of development is the rhodium-catalyzed asymmetric reversed hydroboration of β,β-disubstituted α,β-unsaturated amides. researchgate.net This method provides a route to chiral tertiary boronic esters with high regioselectivity and enantioselectivity. researchgate.net While this specific example does not directly use a vinylboronic acid as a starting material, it highlights the ongoing efforts to develop catalytic asymmetric methods to access chiral boronic esters, which are versatile synthetic intermediates.

The ability to control the stereochemistry of reactions involving the vinylboronic acid moiety is crucial for the synthesis of complex, biologically active molecules. The continued development of enantioselective methodologies will undoubtedly expand the applications of this compound in asymmetric synthesis.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction control, safety, and scalability. Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in addressing these challenges. organic-chemistry.org

The synthesis of boronic acids, which often involves highly reactive organometallic intermediates such as organolithium species, is particularly well-suited for flow chemistry. organic-chemistry.orgsci-hub.se Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. organic-chemistry.org The rapid mixing and efficient heat transfer in flow systems can also suppress side reactions that are often problematic in batch processes. sci-hub.se

A key advantage of flow chemistry is the ability to handle unstable intermediates safely. For example, the generation and subsequent reaction of organolithium species in a flow system can be performed with much greater control than in a batch reactor, minimizing the risks associated with these pyrophoric reagents. organic-chemistry.org

Furthermore, flow chemistry is inherently scalable. The throughput of a reaction can be increased by simply running the flow system for a longer period or by using a larger reactor, without the need for extensive re-optimization. organic-chemistry.org This makes flow chemistry an attractive technology for the industrial production of boronic acids and their derivatives. The integration of automation with flow systems can further enhance efficiency and reproducibility, enabling the high-throughput synthesis and optimization of reaction conditions. thieme-connect.de The application of flow chemistry to the synthesis of this compound and related compounds has the potential to streamline their production and make them more readily available for a wide range of applications.

Q & A

Q. What are the optimal synthetic routes for (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)boronic acid, and how can purity be validated?